molecular formula C17H25N5O B14267848 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- CAS No. 187231-37-4

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl-

Cat. No.: B14267848
CAS No.: 187231-37-4
M. Wt: 315.4 g/mol
InChI Key: MHJDREYXLOFFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- is a complex organic compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The cinnoline core is synthesized through a cyclization reaction involving appropriate precursors.

    Functional Group Introduction: The amino and carboxamide groups are introduced through nucleophilic substitution reactions.

    Dimethylation: The methyl groups are added using methylating agents under controlled conditions.

    Diethylaminoethyl Substitution: The diethylaminoethyl group is introduced through a substitution reaction using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-
  • 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-difluoro-
  • 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dichloro-

Uniqueness

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-6,7-dimethyl- is unique due to its specific functional groups and structural configuration

Properties

CAS No.

187231-37-4

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-6,7-dimethylcinnoline-3-carboxamide

InChI

InChI=1S/C17H25N5O/c1-5-22(6-2)8-7-19-17(23)16-15(18)13-9-11(3)12(4)10-14(13)20-21-16/h9-10H,5-8H2,1-4H3,(H2,18,20)(H,19,23)

InChI Key

MHJDREYXLOFFDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C2=C(C=C(C(=C2)C)C)N=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.